Sodium hypochlorite pentahydrate

Descripción

Propiedades

Número CAS |

10022-70-5 |

|---|---|

Fórmula molecular |

ClH3NaO2 |

Peso molecular |

93.46 g/mol |

Nombre IUPAC |

sodium;hypochlorite;pentahydrate |

InChI |

InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |

Clave InChI |

BIYQMPMOJAQCFC-UHFFFAOYSA-N |

SMILES |

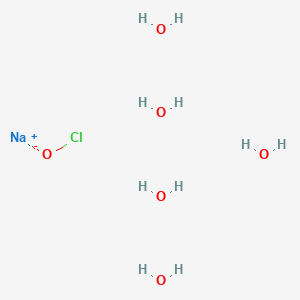

O.O.O.O.O.[O-]Cl.[Na+] |

SMILES isomérico |

O.O.O.O.O.[O-]Cl.[Na+] |

SMILES canónico |

O.OCl.[Na] |

Otros números CAS |

10022-70-5 |

Pictogramas |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hypochlorite pentahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] The resulting solution is then cooled to crystallize this compound .

Industrial Production Methods: Industrially, this compound is produced by the same reaction but on a larger scale. The process involves the careful control of temperature and concentration to ensure the stability of the pentahydrate form. The crystalline material is 44% sodium hypochlorite and contains minimal amounts of sodium hydroxide and sodium chloride .

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent.

Substitution: It can react with disulfides or thiols to produce sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation of Alcohols: this compound in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and a buffer such as sodium bicarbonate.

Substitution Reactions: Reactions with disulfides or thiols in acetic acid.

Major Products:

Oxidation: Aldehydes and ketones from alcohols.

Substitution: Sulfonyl chlorides from disulfides or thiols.

Aplicaciones Científicas De Investigación

Sodium hypochlorite pentahydrate has been extensively utilized as an oxidizing agent in organic synthesis. Its ability to selectively oxidize alcohols, sulfides, and glycols makes it valuable in producing various chemical compounds.

Case Study: Oxidation Reactions

Research has demonstrated its application in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In a study published by MDPI, it was shown that this compound can effectively convert alcohols under mild conditions, providing better yields compared to traditional methods .

Disinfection and Sanitization

This compound is recognized for its disinfectant properties, making it useful in healthcare settings and water treatment facilities.

Application in Endodontics

In dental practice, sodium hypochlorite is the preferred choice for root canal disinfection due to its ability to dissolve necrotic tissue and eliminate bacteria . Concentrations used range from 0.5% to 5.25%, with higher concentrations providing enhanced antibacterial activity.

Wastewater Treatment

The compound is also employed in the treatment of wastewater, especially for the detoxification of cyanide-containing effluents.

Case Study: Cyanide Oxidation

A notable application involves the oxidation of toxic cyanide ions into less harmful cyanate ions using this compound . This reaction is crucial in industries such as electroplating where cyanide waste is prevalent.

Industrial Applications

Due to its high stability and purity, this compound can be stored for extended periods without significant degradation, making it advantageous for industrial applications where consistent quality is necessary.

Advantages Over Conventional Solutions

Mecanismo De Acción

Sodium hypochlorite pentahydrate exerts its effects primarily through its strong oxidizing properties. It reacts with fatty acids and amino acids via saponification, breaking down these molecules into simpler compounds such as fatty acids and glycerol. This reaction reduces the surface tension of the solution, enhancing its ability to penetrate and disinfect surfaces . Additionally, the release of chlorine from hypochlorous acid disrupts cell metabolism by forming chloramines with protein amino groups, leading to the irreversible oxidation of essential bacterial enzymes .

Comparación Con Compuestos Similares

Sodium Hypochlorite Anhydrous (NaOCl)

- Stability : Anhydrous NaOCl is highly unstable, decomposing explosively at room temperature. In contrast, NaOCl·5H₂O remains stable below 30°C and decomposes 12 times slower in closed systems .

- Active Chlorine Content : Aqueous solutions of anhydrous NaOCl (e.g., household bleach) typically contain 5–12% AC, while NaOCl·5H₂O in crystalline form delivers 39–44% AC .

- The pentahydrate’s solid-state stability enables precise stoichiometric use in organic synthesis, such as oxidizing primary alcohols to carboxylic acids (up to 90% yield) .

Calcium Hypochlorite (Ca(OCl)₂)

- Active Chlorine Content : Commercial Ca(OCl)₂ contains 65–70% AC, higher than NaOCl·5H₂O. However, it is hygroscopic and releases chlorine gas upon decomposition, posing storage challenges .

- Environmental Impact : NaOCl·5H₂O generates less corrosive byproducts (e.g., NaCl) compared to Ca(OCl)₂, which produces CaCO₃ sludge in water treatment .

- Synthesis Utility : NaOCl·5H₂O is superior in selective oxidations, such as converting trifluoromethyl sulfides to sulfones without overoxidation, a common issue with Ca(OCl)₂ .

Sodium Dichloroisocyanurate (NaDCC)

- Active Chlorine Content : NaDCC contains ~50–60% AC, released slowly in water. It is less corrosive than NaOCl·5H₂O but requires acidic conditions for activation .

- Applications : NaDCC is used for slow-release disinfection in pools. NaOCl·5H₂O, however, is more versatile in organic synthesis, enabling tandem reactions like the conversion of β,γ-unsaturated carboxylic acids to α,β-unsaturated lactones .

Aqueous Sodium Hypochlorite Solutions

Data Table: Comparative Analysis

Research Findings

- Organic Synthesis : NaOCl·5H₂O enables chloroamidation of alkenes in nitrile solvents, yielding α-chloroamides (up to 90% yield) without metal catalysts . It also oxidizes sulfides to sulfones selectively, avoiding overoxidation to sulfones—a limitation of m-CPBA and TCCA .

- Stability : NaOCl·5H₂O decomposes via zeroth-order kinetics, with water of crystallization inhibiting degradation. Its decomposition rate is 12× slower than anhydrous NaOCl .

- Industrial Use : Slurries of NaOCl·5H₂O (25–40% AC) stabilized with NaCl (3.5–10%) and NaOH (0.01–3%) enable efficient transport at −15°C to 10°C .

Actividad Biológica

Sodium hypochlorite pentahydrate (NaOCl·5H₂O) is a crystalline form of sodium hypochlorite that has garnered attention for its biological activity, particularly in the fields of disinfection, organic synthesis, and potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by its pale yellow crystalline appearance and high solubility in water. Its molecular formula is NaClO·5H₂O, with a molecular weight of 164.52 g/mol. The compound typically contains a significant concentration of available chlorine, which is crucial for its biological activity.

Chemical Composition Table:

| Property | This compound (SHC5) | Conventional Aqueous NaClO Solution |

|---|---|---|

| Available Chlorine [%] | 39.0 - 42.0 | 12.0 - 12.8 |

| NaOH [%] | 0.05 | 0.8 |

| NaCl [%] | 0.12 | 12.4 |

| NaClO₃ [%] | 0.05 | 0.9 |

| NaBrO₃ [%] | 0.005 | 0.01 |

| Melting Point [°C] | 25 - 27 | N/A |

The biological activity of this compound primarily stems from its oxidizing properties, which allow it to effectively disrupt microbial cell membranes, leading to cell lysis and death. The mechanism involves the generation of reactive oxygen species (ROS) that can damage nucleic acids, proteins, and lipids within microbial cells.

Applications in Disinfection

This compound is widely used as a disinfectant due to its efficacy against a broad spectrum of pathogens, including bacteria, viruses, and fungi. Its application in water treatment processes has been well-documented.

Case Study: Efficacy Against Pathogens

In a study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, it was found that:

- A concentration of 1000 ppm effectively reduced bacterial counts by over 99% within 10 minutes of exposure.

- The compound demonstrated similar efficacy against viral pathogens, including enveloped viruses like influenza.

Organic Synthesis Applications

Beyond its disinfectant properties, this compound serves as an effective oxidizing agent in organic synthesis reactions. It has been utilized in various chemical transformations due to its ability to selectively oxidize alcohols to aldehydes or ketones.

Research Findings:

- A study conducted by Tohoku University highlighted the use of this compound in the oxidative cleavage of alkenes, yielding high purity products with minimal side reactions .

- The compound has also been shown to facilitate halogenation reactions efficiently, making it a valuable reagent in synthetic organic chemistry .

Safety and Toxicological Considerations

While this compound has numerous beneficial applications, it is essential to consider safety and potential toxicity:

- Exposure to concentrated solutions can cause skin irritation and respiratory issues.

- Proper handling protocols should be established to minimize risks associated with its use in laboratory and industrial settings.

Q & A

Q. Why is sodium hypochlorite pentahydrate preferred over the anhydrous form in laboratory settings?

The anhydrous form (NaOCl) is highly unstable and prone to explosive decomposition under ambient conditions due to sensitivity to heat, friction, and moisture . In contrast, the pentahydrate (NaOCl·5H2O) stabilizes the hypochlorite ion through hydrogen bonding, enabling safer handling and storage at 2–10°C . Its crystalline structure (orthorhombic, pale greenish-yellow) also minimizes unintended reactivity with organic contaminants .

Q. What are the critical parameters for synthesizing this compound in the lab?

Key steps include:

- Chlorination method : Reacting chlorine gas with cold (0–5°C) NaOH solution under controlled pH (11–12) to avoid disproportionation into NaClO3 .

- Crystallization : Cooling the saturated solution below 10°C to precipitate pentahydrate crystals, followed by vacuum filtration to remove residual NaCl .

- Stabilization : Adding 0.01–3% NaOH or Na2CO3 to suppress decomposition during storage .

Q. How can researchers safely handle this compound to avoid decomposition?

- Storage : Airtight polyethylene containers at 2–10°C in darkness to prevent photolytic degradation .

- Incompatibilities : Isolate from metals (e.g., Zn, Fe), strong oxidizers, and organic solvents to prevent exothermic reactions .

- Personal protection : Use chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and local exhaust ventilation to limit exposure to Cl2 off-gassing .

Advanced Research Questions

Q. How does this compound’s reactivity vary in organic oxidation reactions?

- Primary alcohol → carboxylic acid : In acetonitrile/water (70°C), NaOCl·5H2O acts as a two-electron oxidizer. Reaction efficiency depends on Cl<sup>+</sup> availability, which peaks at pH 8–9 .

- Sulfide → sulfone : A radical-mediated mechanism occurs under acidic conditions (H2SO4), with stoichiometric NaOCl·5H2O (2.5 equiv.) achieving >90% yield .

- Contradiction note : Conflicting reports on optimal pH (acidic vs. alkaline) arise from competing pathways (electrophilic vs. nucleophilic oxidation). Validate via <sup>13</sup>C NMR monitoring of intermediate hypochlorous acid (HOCl) .

Q. What analytical methods ensure accurate quantification of active chlorine in this compound?

- Iodometric titration : Standardized Na2S2O3 reacts with I2 liberated from excess KI in acidic media. Precision improves with starch indicator (detection limit: 0.1% Cl2) .

- Ion chromatography : Direct measurement of ClO<sup>−</sup> and ClO3<sup>−</sup> using a Dionex AS11-HC column (eluent: KOH gradient). This method resolves decomposition products, critical for stability studies .

Q. How can researchers address discrepancies in reported decomposition rates of this compound?

Discrepancies stem from:

- Temperature : At 10°C, decomposition is <1%/month, but accelerates to 12%/month at 25°C .

- Impurities : Trace metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>) catalyze breakdown via Fenton-like reactions. Pre-treat solutions with EDTA to chelate metal ions .

- Crystal morphology : Needle-shaped crystals (L/D >20:1) reduce bulk density, increasing surface area and decomposition. Milling to L/D <6:1 stabilizes slurries .

Q. What strategies optimize this compound’s use in large-scale oxidations while minimizing waste?

- Solvent-free reactions : For benzothiophene chlorination, neat NaOCl·5H2O (5 equiv.) at 75°C achieves 85% yield without solvent-derived byproducts .

- Recycling mother liquor : After crystallization, reuse the saturated NaOCl solution (≈25% strength) for secondary oxidations .

- Neutralization of waste : Treat residual hypochlorite with Na2S2O3 or H2O2 to convert ClO<sup>−</sup> to Cl<sup>−</sup> before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.